TAS0612

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

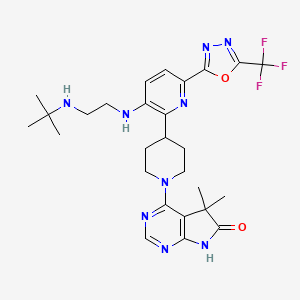

C27H34F3N9O2 |

|---|---|

Peso molecular |

573.6 g/mol |

Nombre IUPAC |

4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |

InChI |

InChI=1S/C27H34F3N9O2/c1-25(2,3)34-11-10-31-16-6-7-17(22-37-38-24(41-22)27(28,29)30)35-19(16)15-8-12-39(13-9-15)21-18-20(32-14-33-21)36-23(40)26(18,4)5/h6-7,14-15,31,34H,8-13H2,1-5H3,(H,32,33,36,40) |

Clave InChI |

JXSXWPCGHMFVGR-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=C(NC1=O)N=CN=C2N3CCC(CC3)C4=C(C=CC(=N4)C5=NN=C(O5)C(F)(F)F)NCCNC(C)(C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Multi-Kinase Inhibitor TAS0612: A Technical Overview of its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS0612 is an orally bioavailable small molecule inhibitor that demonstrates a unique polypharmacological profile by potently targeting key nodes in two major oncogenic signaling cascades: the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Specifically, this compound is a direct inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K).[1][2][3] This triple inhibition allows this compound to exert significant antitumor effects, particularly in cancer cells that have developed resistance to therapies targeting single pathways. Preclinical studies have shown its efficacy in tumor models with alterations in genes such as PTEN, PIK3CA, KRAS, and BRAF.[1][2] This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a multi-kinase inhibitor, simultaneously blocking the activity of RSK, AKT, and S6K.[1] This dual targeting of the PI3K/AKT and MAPK signaling pathways is a key feature of its anti-cancer activity. By inhibiting these central kinases, this compound effectively disrupts downstream signaling, leading to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in malignant cells.[3][4]

A critical downstream event following this compound treatment is the prevention of the phosphorylation and activation of the Y-box-binding protein 1 (YBX1 or YB-1).[3][5] YB-1 is a transcription factor implicated in tumor progression and drug resistance, and its nuclear translocation is a key step in its oncogenic function.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its target kinases and its growth-inhibitory effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase Isoform | IC50 (nmol/L) |

| RSK1 | 0.16 |

| RSK2 | 0.21 |

| RSK3 | 0.29 |

| RSK4 | 0.35 |

| AKT1 | 1.65 |

| AKT2 | 1.12 |

| AKT3 | 1.23 |

| S6K1 | 0.45 |

| S6K2 | 0.62 |

| Data extracted from in vitro enzyme inhibition assays.[6] |

Table 2: Comparison of Growth-Inhibitory Activity (IC50) of this compound and Other Signaling Pathway Inhibitors in a 72-hour Assay

| Cell Line | Genetic Alterations | This compound (nmol/L) | AZD5363 (AKT inhibitor) (nmol/L) | MK-2206 (AKT inhibitor) (nmol/L) | BYL-719 (PI3Kα inhibitor) (nmol/L) | Selumetinib (MEK inhibitor) (nmol/L) | Afatinib (EGFR/HER2 inhibitor) (nmol/L) |

| HEC-6 | PIK3CA mutation, PTEN deletion | 110 | >10,000 | 2,100 | 1,400 | >10,000 | 2,700 |

| TOV-21G | KRAS, PIK3CA mutations, PTEN deletion | 150 | >10,000 | 4,200 | 1,800 | >10,000 | 8,900 |

| RKO | BRAF, PIK3CA mutations | 180 | >10,000 | 3,900 | 2,100 | 1,200 | >10,000 |

| Data from Ichikawa et al., 2023.[1] |

Signaling Pathway Modulation

This compound's mechanism of action is best understood by visualizing its impact on the interconnected PI3K/AKT and MAPK signaling pathways.

Caption: this compound inhibits AKT, RSK, and S6K, blocking two major oncogenic pathways.

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to characterizing the mechanism of action of this compound, based on published preclinical studies.[1]

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Protocol:

-

Recombinant human kinases (RSK, AKT, and S6K isoforms) are used.

-

Kinase reactions are performed in assay buffer containing ATP and a specific substrate for each kinase.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of the kinase.

-

After incubation at room temperature, the amount of phosphorylated substrate is quantified using an appropriate method (e.g., ADP-Glo Kinase Assay).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Growth Inhibition Assay

-

Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.

-

Protocol:

-

Cancer cell lines (e.g., HEC-6, TOV-21G, RKO) are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a range of concentrations of this compound or control compounds.

-

Cells are incubated for 72 hours.

-

Cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTS assay.

-

Absorbance is read on a microplate reader.

-

IC50 values are determined from the dose-response curves.

-

Immunoblotting for Pharmacodynamic Biomarkers

-

Objective: To confirm target engagement and inhibition of downstream signaling in cancer cells.

-

Protocol:

-

Cancer cells (e.g., HEC-6, MFE-319) are treated with varying concentrations of this compound for a specified time (e.g., 4 hours).

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of key proteins:

-

p-YB1 (Ser102) - RSK substrate

-

p-PRAS40 (Thr246) - AKT substrate

-

p-S6RP (Ser235/Ser236) - S6K substrate

-

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: A simplified workflow for the preclinical evaluation of this compound.

Clinical Development and Future Perspectives

A Phase I clinical trial (NCT04586270) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[1][7] However, the study was terminated due to safety concerns and a lack of encouraging anti-tumor activity.[8]

Despite the setback in clinical development, the preclinical data for this compound provides a strong rationale for the continued exploration of multi-kinase inhibitors that target key nodes in convergent oncogenic pathways. The unique ability of this compound to inhibit RSK, AKT, and S6K simultaneously addresses potential resistance mechanisms that arise from the crosstalk between the PI3K/AKT and MAPK signaling cascades.[2][9] Future research may focus on identifying patient populations with specific genetic profiles that are most likely to respond to this therapeutic strategy or on developing next-generation inhibitors with an improved therapeutic window.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS 2148902-58-1|DC Chemicals [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. aacrjournals.org [aacrjournals.org]

TAS0612: A Technical Whitepaper on the Triple RSK/AKT/S6K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting the serine/threonine kinases RSK (p90 Ribosomal S6 Kinase), AKT (Protein Kinase B), and S6K (p70 Ribosomal S6 Kinase). By simultaneously blocking these three key nodes, this compound effectively downregulates two major signaling pathways implicated in cancer cell proliferation, survival, and resistance: the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and associated experimental methodologies. Preclinical data demonstrated broad-spectrum antitumor activity in various cancer models, particularly those with alterations in the PI3K pathway, such as PTEN loss. A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors; however, the study was terminated due to the observed safety profile and a lack of encouraging anti-tumor activity.[1] This whitepaper consolidates the key preclinical findings to serve as a resource for researchers in the field of oncology and signal transduction.

Introduction

The MAPK/ERK and PI3K/AKT signaling pathways are critical regulators of normal cellular processes, but their aberrant activation is a hallmark of many cancers, driving tumor growth and survival.[2][3][4] The clinical efficacy of inhibitors targeting single nodes within these pathways is often limited by feedback mechanisms and pathway crosstalk.[2][3][4][5] this compound was developed as a novel, orally administered kinase inhibitor designed to overcome these limitations by simultaneously targeting RSK, AKT, and S6K.[2][3] RSK is a downstream effector of the MAPK/ERK pathway, while AKT and S6K are central components of the PI3K pathway. The triple inhibition by this compound is expected to provide a more comprehensive and durable blockade of oncogenic signaling.[2][6][7]

Mechanism of Action

This compound is an ATP-competitive kinase inhibitor.[3] Its chemical structure features a 5,7-dihydro-6H-pyrrolo[2,3-d] pyrimidin-6-one core.[2][5][8] By binding to the ATP-binding pockets of RSK, AKT, and S6K, this compound prevents the phosphorylation of their respective downstream substrates. This leads to the inhibition of critical cellular processes, including protein synthesis, cell cycle progression, and survival, ultimately inducing apoptosis in cancer cells.[6][7][9][10] The dual pathway inhibition is designed to be effective in tumors with various genetic alterations, including those resistant to single-pathway inhibitors.[2][3]

Quantitative Preclinical Data

In Vitro Kinase Inhibition

This compound demonstrated potent inhibitory activity against all targeted kinase isoforms in enzymatic assays.

| Kinase Isoform | IC50 (nmol/L)[2] |

| RSK1 | 0.22 ± 0.02 |

| RSK2 | 0.16 ± 0.01 |

| RSK3 | 0.35 ± 0.02 |

| RSK4 | 0.49 ± 0.02 |

| AKT1 | 0.72 ± 0.05 |

| AKT2 | 0.90 ± 0.05 |

| AKT3 | 0.93 ± 0.05 |

| p70S6K1 | 1.65 ± 0.10 |

| p70S6K2 | 0.37 ± 0.01 |

Table 1: In vitro inhibitory activity of this compound against target kinase isoforms. Values are presented as mean ± SD.

A kinase panel assay against 269 kinases revealed high selectivity for the AGC family of kinases, which includes RSK, AKT, and S6K.[2][5][8]

In Vitro Cell Growth Inhibition

This compound showed potent anti-proliferative activity across a panel of human cancer cell lines, particularly those with alterations in the PI3K pathway, such as PTEN loss or PIK3CA mutations.[2][5]

| Cell Line | Primary Cancer | Key Genetic Alterations | This compound IC50 (μM)[2] |

| HEC-6 | Endometrial | PIK3CA mut, PTEN del | ~0.1 |

| RKO | Colon | BRAF mut, PIK3CA mut | ~0.1 |

| TOV-21G | Ovarian | KRAS mut, PIK3CA mut, PTEN del | ~0.1 |

Table 2: Growth inhibition IC50 values for this compound in selected cancer cell lines after 72-hour exposure. Values are approximate based on published graphs.

In a study on B-cell lymphomas, this compound demonstrated dose-dependent growth inhibition with IC50 values ranging from 0.41 µM to 6.73 µM after 48 hours of treatment.[11] Similarly, in multiple myeloma cell lines, this compound showed dose-dependent growth inhibitory effects with IC50 values mostly below 0.5 µM after 48 hours.[10]

In Vivo Antitumor Efficacy

Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in various human cancer xenograft models.

| Xenograft Model | Cancer Type | Dosing Schedule | Key Outcome[2] |

| MFE-319 | Endometrial (PTEN mut) | 20, 40, 60, 80 mg/kg, daily p.o. | Dose-dependent tumor growth inhibition. |

| HEC-6 | Endometrial (PTEN del) | 50, 75 mg/kg, daily p.o. | Significant tumor growth suppression at >50 mg/kg; tumor regression at 75 mg/kg. |

Table 3: Summary of in vivo antitumor activity of this compound in xenograft models.

No significant body weight loss was observed during the treatment periods in these preclinical models.[2]

Pharmacokinetics

Pharmacokinetic studies in mice following oral administration revealed good bioavailability.

| Dose (mg/kg) | Tmax (hr)[12] | Cmax (ng/mL)[12] | AUClast (ng·h/mL)[12] | T1/2 (hr)[5] |

| 40 | 2.0 | 1230 ± 190 | 9410 ± 1160 | 4.1 |

| 80 | 4.0 | 2890 ± 410 | 29100 ± 4390 | 5.3 |

Table 4: Pharmacokinetic parameters of this compound in mice. Values are presented as mean ± SD.

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.[2]

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinase isoforms.

-

Methodology: Kinase selectivity analysis was performed using off-tip mobility shift or Immobilized Metal Affinity for Phosphochemicals (IMAP) assays.[3] this compound was serially diluted and incubated with the specific kinase, ATP, and a substrate. The level of substrate phosphorylation was measured to determine the extent of kinase inhibition. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cell lines were seeded in 96-well plates (e.g., 2 x 10³ cells/well) and incubated overnight.[2]

-

Cells were treated with serial dilutions of this compound (e.g., from 1 nmol/L to 10 µmol/L) or vehicle control (0.1% DMSO).[2]

-

After a 72-hour incubation period, cell viability was measured using a luminescent cell viability assay, such as the CellTiter-Glo® 2.0 Assay Kit (Promega).[2]

-

Luminescence was read on a plate reader, and IC50 values were calculated by fitting the data to a four-parameter logistic curve.

-

Immunoblotting Analysis

-

Objective: To confirm the inhibition of downstream signaling pathways by this compound.

-

Methodology:

-

Cells were treated with various concentrations of this compound for a specified time (e.g., 4 hours).[2]

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-YB1, p-PRAS40, p-S6RP, total AKT, etc.).

-

After incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of orally administered this compound.

-

Methodology:

-

Human cancer cells (e.g., MFE-319) were subcutaneously implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[2]

-

When tumors reached a volume of 100–200 mm³, mice were randomized into vehicle control and treatment groups.[2]

-

This compound was administered daily by oral gavage at specified doses (e.g., 20-80 mg/kg) for a defined period (e.g., 2 weeks).[2]

-

Tumor volume and body weight were measured regularly (e.g., twice a week).[2]

-

At the end of the study, tumors could be harvested for pharmacodynamic biomarker analysis (e.g., immunoblotting for p-YB1).

-

Clinical Development and Conclusion

A Phase 1 clinical trial (NCT04586270) was initiated to determine the maximum tolerated dose, recommended Phase 2 dose, and preliminary efficacy of this compound in patients with locally advanced or metastatic solid tumors.[2][13][14] However, Taiho Oncology terminated the study based on a strategic decision, citing the safety profile of this compound and a lack of encouraging anti-tumor activity.[1]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. This compound - My Cancer Genome [mycancergenome.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Facebook [cancer.gov]

- 14. hra.nhs.uk [hra.nhs.uk]

TAS0612: A Multi-Kinase Inhibitor Targeting PI3K/MAPK Pathway Crosstalk

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The intricate crosstalk between the PI3K/AKT/mTOR and RAS/MAPK signaling pathways is a fundamental mechanism driving cancer cell proliferation, survival, and therapeutic resistance. Targeting a single pathway often leads to limited or transient clinical efficacy due to compensatory signaling and feedback loops.[1][2] TAS0612 is a potent, orally bioavailable small molecule designed to overcome this challenge by simultaneously inhibiting key nodes in both pathways. As a triple inhibitor of p90 Ribosomal S6 Kinase (RSK), AKT, and p70 S6 Kinase (S6K), this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in various preclinical cancer models.[3][4][5] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental methodologies related to this compound's role in mitigating PI3K/MAPK pathway crosstalk.

The Challenge of PI3K/MAPK Pathway Crosstalk in Cancer

The PI3K and MAPK pathways are two of the most critical intracellular signaling cascades that respond to extracellular cues to regulate cellular processes.[6]

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: Typically activated by growth factors, this pathway controls gene expression related to cell proliferation, differentiation, and survival.

-

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, often activated by the same growth factor receptors that trigger the MAPK cascade.

These pathways are not linear, independent conduits; they are highly interconnected.[7][8] For instance, activated Ras can directly stimulate PI3K, while components of the MAPK pathway, such as RSK, can modulate effectors in the PI3K pathway.[6][8] This crosstalk allows cancer cells to bypass the effects of single-agent targeted therapies. Inhibition of one pathway can lead to the compensatory upregulation of the other, sustaining pro-survival signals and driving drug resistance.[1]

This compound: A Novel RSK/AKT/S6K Inhibitor

This compound is an orally bioavailable inhibitor designed to concurrently block three strategic serine/threonine kinases: AKT, RSK (p90RSK), and S6K (p70S6K).[3][4] Its unique targeting profile allows it to exert inhibitory pressure on both the PI3K and MAPK pathways simultaneously, offering a rational approach to overcoming crosstalk-mediated resistance.

-

AKT (Protein Kinase B): A central node in the PI3K pathway.

-

S6K (p70S6K): A key downstream effector of the AKT/mTOR signaling axis.

-

RSK (p90RSK): A primary downstream effector of the MAPK signaling cascade.

Mechanism of Action: Dual Blockade of Pro-Survival Signaling

By binding to and inhibiting AKT, RSK, and S6K, this compound disrupts the phosphorylation and activation of numerous downstream substrates.[3] A critical downstream target affected by this dual blockade is the Y-box-binding protein 1 (YBX1), a transcription factor whose phosphorylation and nuclear translocation are prevented by this compound.[3][4] This disruption of core signaling cascades ultimately leads to the induction of apoptosis and cell cycle arrest.[3][9][10]

The diagram below illustrates how this compound intervenes at critical junctures within these interconnected pathways.

References

- 1. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Robust anti-myeloma effect of this compound, an RSK/AKT/S6K inhibitor, with venetoclax regardless of cytogenetic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a Triple Inhibitor for RSK, AKT, and S6K, Is a Promising Anti-Myeloma Agent Regardless of Types of Cytogenetic/Genetic Abnormality | Blood | American Society of Hematology [ashpublications.org]

TAS0612: A Technical Overview of a Novel Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting key nodes in oncogenic signaling: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] Developed by Taiho Pharmaceutical Co., Ltd., this compound was identified as a promising anti-cancer agent due to its unique ability to concurrently suppress two major cancer cell survival pathways: the PI3K/AKT/mTOR and the RAS/MAPK pathways.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and preclinical data of this compound, intended for professionals in the field of oncology research and drug development.

Discovery and Chemical Structure

The discovery of this compound stemmed from a focused effort to identify a multi-targeted kinase inhibitor that could overcome the resistance mechanisms often observed with single-pathway inhibitors.[1] The lead structure for this compound was developed by integrating the structural features of compounds with potent RSK and S6K inhibitory activity with those known to inhibit AKT.[1] This optimization process led to the synthesis of this compound, a compound with a favorable balance of in vitro target inhibition and oral bioavailability.[1]

The chemical core of this compound is a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one moiety.[1][3]

Chemical Properties:

| Property | Value |

| IUPAC Name | 4-(4-(3-((2-(tert-butylamino)ethyl)amino)-6-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-1-yl)-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one[1] |

| Molecular Formula | C27H34F3N9O2 |

| Molecular Weight | 573.61 g/mol |

| SMILES String | O=C1NC2=NC=NC(N3CCC(CC3)C4=NC(C5=NN=C(C(F)(F)F)O5)=CC=C4NCCNC(C)(C)C)=C2C1(C)C |

| CAS Number | 2148902-58-1 |

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of RSK, AKT, and S6K.[1] These kinases are critical downstream effectors of the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and therapeutic resistance.[1][2]

By targeting these three kinases, this compound effectively blocks signaling through both pathways.[3] This dual inhibition is hypothesized to be more effective than targeting a single pathway, as it can prevent the compensatory activation of the other pathway, a common mechanism of drug resistance.[1]

Preclinical Pharmacology

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of RSK, AKT, and S6K isoforms. The compound demonstrated potent inhibition across all tested kinases, with IC50 values in the low nanomolar range.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Isoform | IC50 (nmol/L) |

| RSK1 | 0.35 |

| RSK2 | 0.16 |

| RSK3 | 0.46 |

| RSK4 | 1.65 |

| AKT1 | 0.53 |

| AKT2 | 0.73 |

| AKT3 | 0.74 |

| S6K1 | 0.56 |

| S6K2 | 0.31 |

| Data sourced from Ichikawa et al., Mol Cancer Ther 2024.[1] |

Cellular Activity

This compound has shown potent anti-proliferative activity in a broad range of human cancer cell lines with various genetic backgrounds.[1] The growth-inhibitory effects were particularly correlated with PTEN loss or mutations, irrespective of the KRAS and BRAF mutation status.[1]

Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Alterations | IC50 (nmol/L) |

| HEC-6 | Endometrial | PIK3CA mut, PTEN del | 16 |

| TOV-21G | Ovarian | KRAS mut, PIK3CA mut, PTEN del | 11 |

| RKO | Colon | BRAF mut, PIK3CA mut | 29 |

| Data sourced from Ichikawa et al., Mol Cancer Ther 2024.[1] |

In Vivo Efficacy

In preclinical xenograft models, orally administered this compound demonstrated significant dose-dependent anti-tumor activity.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinase isoforms.

-

Methodology: Recombinant human kinases were incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was determined by measuring the amount of phosphorylated substrate. The specific method for detection was not detailed in the provided search results, but it is typically a luminescence-based or fluorescence-based assay. IC50 values were calculated from the dose-response curves.[1]

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was measured using the CellTiter-Glo® 2.0 Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and IC50 values were determined.[1]

Pharmacodynamic Biomarker Assays

-

Objective: To confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation of downstream substrates.

-

Methodology: Cancer cells were treated with various concentrations of this compound for a specified period. Whole-cell lysates were then prepared and subjected to immunoblotting (Western blot) analysis. Specific primary antibodies were used to detect the phosphorylated forms of the following downstream targets:

Clinical Development

A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with advanced or metastatic solid tumors. However, the trial was terminated.

Conclusion

This compound is a novel, orally active, multi-kinase inhibitor that potently targets RSK, AKT, and S6K. Its mechanism of action, involving the dual blockade of the PI3K/AKT/mTOR and RAS/MAPK pathways, represents a rational approach to overcoming resistance to single-agent targeted therapies. Preclinical data demonstrated significant in vitro and in vivo anti-tumor activity across a range of cancer models. While the clinical development of this compound has been halted, the extensive preclinical characterization of this compound provides valuable insights for the continued development of multi-targeted kinase inhibitors in oncology.

References

Preclinical Antitumor Activity of TAS0612: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0612 is a novel, orally available small molecule inhibitor targeting p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] By simultaneously blocking these key nodes in the PI3K/AKT/mTOR and MAPK signaling pathways, this compound demonstrates broad-spectrum antitumor activity in preclinical models. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's antitumor effects.

Mechanism of Action

This compound exerts its antitumor effects by inhibiting the kinase activity of RSK, AKT, and S6K.[1] This dual pathway inhibition is crucial for overcoming resistance mechanisms that can arise from single-pathway inhibitors.[1][2] The inhibition of these kinases leads to the blockade of downstream signaling, preventing the phosphorylation of key substrates involved in cell growth, proliferation, and survival.[1] Notably, this compound has been shown to inhibit the phosphorylation of Y-box binding protein 1 (YB1), proline-rich AKT substrate 40 kDa (PRAS40), and S6 ribosomal protein (S6RP), which are respective substrates of RSK, AKT, and S6K.[1] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Preclinical Data

In Vitro Kinase Inhibition

This compound demonstrates potent inhibitory activity against isoforms of RSK, AKT, and S6K. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (nmol/L) |

| RSK1 | 0.25 ± 0.02 |

| RSK2 | 0.16 ± 0.01 |

| RSK3 | 0.28 ± 0.02 |

| RSK4 | 0.61 ± 0.04 |

| AKT1 | 0.84 ± 0.04 |

| AKT2 | 1.34 ± 0.07 |

| AKT3 | 1.11 ± 0.06 |

| p70S6K1 | 1.65 ± 0.10 |

| p70S6K2 | 0.21 ± 0.01 |

| Data presented as mean ± SD.[1] |

In Vitro Cell Growth Inhibition

This compound exhibits potent anti-proliferative activity across a panel of human cancer cell lines with various genetic backgrounds. A strong correlation was observed between sensitivity to this compound and PTEN loss or mutations, irrespective of KRAS or BRAF mutation status.[1][2]

| Cell Line | Cancer Type | Key Genetic Alterations | IC50 (μmol/L) |

| HEC-6 | Endometrial Cancer | PIK3CA mutation, PTEN deletion | < 0.1 |

| TOV-21G | Ovarian Cancer | KRAS, PIK3CA mutations, PTEN deletion | < 0.1 |

| RKO | Colon Cancer | BRAF, PIK3CA mutations | < 0.1 |

| MFE-319 | Endometrial Cancer | PTEN aberration | < 0.1 |

| A2058 | Melanoma | BRAF V600E, PTEN loss | 0.1 - 1.0 |

| ACHN | Renal Cancer | PTEN mutation | 0.1 - 1.0 |

| BT-20 | Breast Cancer | PTEN deletion | 0.1 - 1.0 |

| HCC70 | Breast Cancer | PTEN deletion | 0.1 - 1.0 |

| NCI-H23 | Lung Cancer | KRAS G12C | > 1.0 |

| IC50 values determined after 72-hour exposure.[1] |

In Vivo Antitumor Activity

Oral administration of this compound demonstrated dose-dependent tumor growth inhibition in various human cancer xenograft models.

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |

| MFE-319 | Endometrial Cancer | 40 mg/kg/day, oral | Significant |

| MFE-319 | Endometrial Cancer | 80 mg/kg/day, oral | Significant |

| HCC70 | Breast Cancer | 60 mg/kg/day, oral | Significant |

| Statistical significance (P < 0.001) was observed in treated groups compared to vehicle control.[1] |

Pharmacokinetics

Pharmacokinetic parameters of this compound were evaluated in mice bearing MFE-319 tumor xenografts following oral administration.

| Dose (mg/kg) | Tmax (hr) | Cmax (ng/mL) | AUClast (ng·hr/mL) | T1/2 (hr) |

| 40 | 2.0 | 1,230 ± 150 | 7,890 ± 980 | 4.5 |

| 80 | 4.0 | 2,450 ± 320 | 21,300 ± 2,800 | 5.1 |

| Data presented as mean ± SD. |

Experimental Protocols

Enzymatic Analysis

The kinase selectivity of this compound was assessed against a panel of 269 kinases using either an off-tip mobility shift assay or an immobilized metal affinity for phosphochemicals (IMAP) assay. To determine the IC50 values for the target kinases, concentration-dependent inhibition was measured, and the data were fitted to a four-parameter logistic curve.

Cell Proliferation Assay

Human cancer cell lines were cultured in RPMI1640 medium supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® 2.0 Assay (Promega) according to the manufacturer's protocol. IC50 values were calculated from the dose-response curves.

Immunoblotting Analysis

Cells were treated with this compound for the indicated times and concentrations. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of RSK, AKT, S6K, and their downstream substrates. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies

All animal experiments were conducted in accordance with institutional guidelines. Human cancer cells were subcutaneously implanted into immunodeficient mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at the indicated doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis.

Conclusion

This compound is a potent and orally bioavailable inhibitor of RSK, AKT, and S6K with significant preclinical antitumor activity. Its unique mechanism of targeting both the PI3K/AKT/mTOR and MAPK pathways provides a strong rationale for its clinical development, particularly in cancers with alterations in the PTEN gene. The data presented in this guide support further investigation of this compound as a promising therapeutic agent for a range of solid tumors. A phase I clinical trial of this compound in patients with advanced solid tumors is currently ongoing.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immune Checkpoint and EMT-Related Molecules in Circulating Tumor Cells (CTCs) from Triple Negative Breast Cancer Patients and Their Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

TAS0612 in PTEN-Deficient Cancer Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS0612 is a potent, orally available small molecule inhibitor targeting key nodes in oncogenic signaling pathways, including p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6 kinase (S6K).[1][2] Preclinical evidence has demonstrated its significant antitumor activity, particularly in cancer models characterized by the loss or mutation of the tumor suppressor gene PTEN.[1][3] PTEN deficiency leads to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth, proliferation, and survival in many cancers.[1] this compound's multi-targeted approach offers a promising strategy to overcome the limitations of single-agent inhibitors that target only the PI3K pathway, showing efficacy irrespective of KRAS and BRAF mutation status.[1][2] This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways related to the activity of this compound in PTEN-deficient cancer models.

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects by simultaneously inhibiting RSK, AKT, and S6K.[1] This dual targeting of the PI3K/AKT/mTOR and MAPK signaling pathways is crucial for its efficacy.[4] In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the hyperactivation of AKT.[5][6] Activated AKT, in turn, promotes cell survival and proliferation through downstream effectors like mTOR, which then activates S6K.[7][8] this compound directly inhibits both AKT and S6K, effectively shutting down this oncogenic signaling cascade.[1]

Furthermore, the inhibition of RSK, a key downstream effector of the MAPK pathway, allows this compound to address tumors that may have co-occurring mutations in genes like KRAS or BRAF, which activate the MAPK pathway.[1] This broad-spectrum activity gives this compound an advantage over inhibitors that solely target the PI3K pathway.[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through in vitro enzyme inhibition assays, cell-based proliferation assays, and in vivo xenograft models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nmol/L) |

| RSK1 | 0.58 |

| RSK2 | 0.28 |

| RSK3 | 1.65 |

| RSK4 | 0.86 |

| AKT1 | 0.16 |

| AKT2 | 0.21 |

| AKT3 | 0.22 |

| S6K1 | 0.48 |

| S6K2 | 1.0 |

| Data from in vitro enzyme inhibition assays.[3] |

Table 2: In Vitro Cell Growth Inhibitory Activity of this compound in PTEN-Deficient Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | Other Mutations | IC50 (µM) |

| HEC-6 | Endometrial | Deletion | PIK3CA | 0.12 |

| MFE-319 | Endometrial | Mutation | - | 0.08 |

| TOV-21G | Ovarian | Deletion | KRAS, PIK3CA | 0.13 |

| Cells were exposed to this compound for 72 hours.[3][9] |

Table 3: In Vivo Antitumor Efficacy of this compound in a PTEN-Mutant Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) |

| Nude Mice | MFE-319 (Endometrial) | This compound | 40 mg/kg/day (oral) | 68 |

| Nude Mice | MFE-319 (Endometrial) | This compound | 80 mg/kg/day (oral) | 85 |

| Data from a 14-day study.[10] |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Culture: Human cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: The following day, cells are treated with serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a commercial assay, such as the MTS cell proliferation assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves using appropriate software.[11]

Immunoblotting (Western Blot) Analysis

-

Cell Lysis: Cells are treated with this compound or vehicle for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[9]

In Vivo Xenograft Efficacy Studies

-

Animal Models: Female immunodeficient mice (e.g., BALB/c nude mice) are used.[9] All animal procedures are conducted in accordance with institutional guidelines.

-

Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MFE-319 cells) are suspended in Matrigel and subcutaneously implanted into the flank of each mouse.[12]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally once daily at the specified doses (e.g., 40 and 80 mg/kg). The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., immunoblotting for p-AKT, p-S6K).

Clinical Development and Future Perspectives

A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced or metastatic solid tumors. The study included a dose-expansion cohort for patients with metastatic castration-resistant prostate cancer with documented PTEN loss. However, the trial was terminated due to the observed safety profile and a lack of encouraging anti-tumor activity.

Despite the halt in clinical development, the preclinical data for this compound in PTEN-deficient cancer models provide valuable insights for future drug development efforts. The multi-targeted inhibition of key signaling nodes remains a compelling strategy for treating cancers with specific genetic alterations like PTEN loss. Further research may focus on identifying predictive biomarkers to select patient populations most likely to respond to such inhibitors and on developing combination therapies to enhance efficacy and mitigate resistance.

References

- 1. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Functional genomics identifies specific vulnerabilities in PTEN-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

TAS0612: A Technical Overview of its Preclinical Efficacy in KRAS/BRAF Mutant Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS0612 is a novel, orally bioavailable small molecule inhibitor targeting key nodes in critical cancer signaling pathways: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6K (S6K). Preclinical evidence has demonstrated its potential as an anti-tumor agent, particularly in cancers characterized by alterations in the PI3K pathway, such as PTEN loss, irrespective of the mutational status of KRAS or BRAF. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in tumor models with KRAS and BRAF mutations, and detailed experimental methodologies. While this compound showed promise in preclinical studies, it is important to note that the Phase I clinical trial (NCT04586270) was terminated due to its safety profile and a lack of encouraging anti-tumor activity.

Mechanism of Action: Dual Inhibition of Key Survival Pathways

This compound exerts its anti-tumor effects by simultaneously blocking two major signaling cascades that are frequently dysregulated in cancer: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. By inhibiting AKT and S6K, this compound directly interferes with the PI3K pathway, which is crucial for cell growth, proliferation, and survival. Concurrently, its inhibition of RSK, a downstream effector of the MAPK pathway, allows it to counteract the signaling driven by oncogenic KRAS and BRAF mutations. This dual mechanism of action is designed to overcome the resistance mechanisms often observed with single-agent inhibitors that target only one of these pathways.[1][2]

Quantitative Preclinical Efficacy

In Vitro Kinase and Cell Growth Inhibition

This compound has demonstrated potent inhibitory activity against its target kinases and has shown significant anti-proliferative effects in various cancer cell lines, including those with KRAS and BRAF mutations.

| Target Kinase | IC50 (nmol/L) |

| RSK Isoforms | 0.16 - 1.65 |

| AKT Isoforms | 0.16 - 1.65 |

| S6K Isoforms | 0.16 - 1.65 |

| Table 1: In vitro inhibitory activity of this compound against target kinases.[1] |

| Cell Line | Genetic Alterations | This compound IC50 (µM) |

| HEC-6 | PIK3CA mutation, PTEN deletion | ~0.1 |

| TOV-21G | KRAS mutation, PIK3CA mutation, PTEN deletion | ~0.1 |

| RKO | BRAF mutation, PIK3CA mutation | ~0.1 |

| Table 2: Growth inhibition (IC50) of this compound in cancer cell lines with various mutations.[1] |

In Vivo Anti-Tumor Activity

In xenograft models, orally administered this compound demonstrated dose-dependent tumor growth inhibition and even regression at higher doses.

| Tumor Model | Genetic Alterations | Treatment | T/C (%) |

| MFE-319 (Endometrial Cancer) | PTEN mutation | This compound (50 mg/kg) | 31.8 |

| MFE-319 (Endometrial Cancer) | PTEN mutation | This compound (75 mg/kg) | -24.1 (regression) |

| Table 3: In vivo efficacy of this compound in a xenograft model. T/C (%) = (median tumor volume of treated group / median tumor volume of control group) x 100.[1] |

Detailed Experimental Protocols

The following methodologies are summarized from the primary preclinical study on this compound.[1]

Enzymatic Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Method: Kinase activity was measured using an ADP-Glo™ Kinase Assay (Promega). Recombinant kinases, substrate, and ATP were incubated with varying concentrations of this compound. The amount of ADP produced, which is proportional to kinase activity, was quantified by luminescence.

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Method: Cancer cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

Immunoblotting Analysis

-

Objective: To evaluate the effect of this compound on the phosphorylation of downstream signaling proteins.

-

Method: Cells were treated with this compound for a specified time, then lysed. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, S6K, RSK, YB1, PRAS40, S6RP). Detection was performed using horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate.

In Vivo Efficacy Studies

-

Objective: To determine the anti-tumor activity of this compound in a living organism.

-

Method: Human cancer cells (e.g., MFE-319) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.

References

TAS0612: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of TAS0612, a potent oral inhibitor of AKT, RSK (90S ribosome S6 kinase), and S6K (70S ribosome S6 kinase) serine/threonine kinases. The data and methodologies presented are crucial for understanding the compound's mechanism of action and its potential in oncology research and development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been rigorously assessed against its primary targets and a broad panel of kinases to determine its selectivity.

On-Target Inhibitory Activity

This compound demonstrates potent inhibitory activity against isoforms of its three primary target kinases: AKT, RSK, and S6K. The half-maximal inhibitory concentration (IC50) values, determined through in vitro enzyme inhibition assays, are summarized below.[1]

| Target Kinase | Isoform | IC50 (nmol/L) |

| RSK | RSK1 | 0.16 |

| RSK2 | 0.23 | |

| RSK3 | 0.28 | |

| RSK4 | 0.18 | |

| AKT | AKT1 | 0.61 |

| AKT2 | 1.65 | |

| AKT3 | 0.88 | |

| S6K | p70S6K1 | 0.49 |

| p70S6K2 | 1.01 |

Off-Target Kinase Selectivity

To evaluate the broader selectivity of this compound, a comprehensive kinase panel assay was conducted at a concentration of 0.1 µmol/L against 269 different kinases.[1] The results of this screening revealed a high degree of selectivity for the intended AGC family of kinases.[1] For a detailed list of the 269 kinases and the corresponding inhibition data, researchers are directed to Supplementary Table S1 of the primary publication by Ichikawa et al. in Molecular Cancer Therapeutics, 2024.[1] The top 25 off-target enzymes from this analysis underwent further concentration-dependent inhibition studies to determine their IC50 values.[1]

Experimental Protocols

The following methodologies were employed to ascertain the kinase selectivity profile of this compound.

In Vitro Enzyme Inhibition Assay for Target Kinases

The IC50 values for the nine target kinase isoforms (RSK1, RSK2, RSK3, RSK4, AKT1, AKT2, AKT3, p70S6K1, and p70S6K2) were determined using established in vitro enzyme inhibition assays.[1] While the specific proprietary details of the assay conditions may vary, a general workflow for such an assay is as follows:

-

Reagents : Recombinant human kinase enzymes, corresponding peptide substrates, ATP (adenosine triphosphate), and the test compound (this compound) are prepared in a suitable assay buffer.

-

Assay Plates : The assay is typically performed in multi-well plates (e.g., 384-well plates).

-

Compound Dilution : A serial dilution of this compound is prepared to test a range of concentrations.

-

Kinase Reaction : The kinase, substrate, and ATP are incubated with the various concentrations of this compound. The reaction is initiated by the addition of ATP.

-

Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity (using ³³P-ATP), fluorescence, or luminescence-based technologies that detect the product of the kinase reaction.

-

Data Analysis : The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Kinase Selectivity Panel Assay

The kinase selectivity of this compound was assessed against a panel of 269 kinases.[1] This large-scale screening was conducted by a specialized vendor (Carna Biosciences, Inc.).[1] The assays employed were either the off-tip mobility shift assay or the immobilized metal affinity for phosphochemicals (IMAP) assay.[1]

-

Mobility Shift Assay (MSA) : This method relies on the change in the electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the kinase. The phosphorylated and unphosphorylated peptides are separated by electrophoresis in a microfluidic device, and the amounts of each are quantified by fluorescence. The degree of inhibition by this compound is determined by the reduction in the phosphorylated product.

-

Immobilized Metal Affinity for Phosphochemicals (IMAP) Assay : This is a fluorescence polarization-based assay. A fluorescently labeled peptide substrate is phosphorylated by the kinase. The reaction mixture is then incubated with nanoparticles that have a high affinity for phosphate groups. When the phosphorylated substrate binds to the nanoparticles, its rotational speed slows down, leading to an increase in fluorescence polarization. The inhibition of the kinase by this compound results in less phosphorylated substrate and therefore a lower fluorescence polarization signal.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for determining its kinase selectivity.

Caption: Dual inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK pathways by this compound.

Caption: Workflow for determining the kinase selectivity profile of this compound.

References

In-depth Technical Guide: In Vivo Pharmacodynamics of TAS0612

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting the serine/threonine kinases p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70S6 kinase (S6K).[1][2][3] By simultaneously blocking these key nodes, this compound effectively disrupts two major oncogenic signaling cascades: the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[3][4] Preclinical in vivo studies have demonstrated significant dose-dependent antitumor activity in various xenograft models, particularly those with alterations in the PTEN gene, irrespective of KRAS or BRAF mutation status.[1][2] Pharmacodynamic analyses confirm target engagement in vivo, leading to the inhibition of downstream substrates and induction of apoptosis.[1][5] This guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound exerts its antitumor effects by concurrently inhibiting the kinase activity of RSK, AKT, and S6K.[1] These kinases are critical downstream effectors of the PI3K and MAPK signaling pathways, which are frequently dysregulated in cancer and drive cell proliferation, survival, and resistance to therapy.[2][6] The dual pathway blockade by this compound may offer a therapeutic advantage over agents that target only a single pathway, potentially overcoming resistance mechanisms.[1][2] A key downstream event following this compound-mediated kinase inhibition is the prevention of the phosphorylation and nuclear translocation of the Y-box-binding protein 1 (YBX1), a transcription factor associated with drug resistance and cell proliferation.[3][4]

Quantitative In Vitro and In Vivo Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against all targeted kinase isoforms in enzymatic assays.[1]

| Target Kinase | IC₅₀ (nmol/L)[1][7] |

| RSK1 | 0.16 |

| RSK2 | 0.28 |

| RSK3 | 0.38 |

| RSK4 | 0.60 |

| AKT1 | 0.62 |

| AKT2 | 1.65 |

| AKT3 | 0.72 |

| p70S6K1 | 0.81 |

| p70S6K2 | 0.26 |

In Vivo Antitumor Efficacy in Xenograft Models

Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in multiple human cancer cell line xenograft models.[1]

| Xenograft Model | Genetic Alterations | Dose (mg/kg/day, p.o.) | Outcome[1] |

| HEC-6 (Endometrial) | PTEN del, PIK3CA mut | 30, 60, 90 | Tumor growth inhibition and shrinkage at ≥30 mg/kg |

| HCC70 (Breast) | PTEN mut, TP53 mut | 30, 60, 90 | Significant tumor growth inhibition |

| MFE-319 (Endometrial) | PTEN mut, KRAS mut | 40, 80 | Dose-dependent antitumor activity |

| OPM-2 (Myeloma) | N/A | 30, 90 | Antitumor efficacy observed[8] |

In Vivo Pharmacokinetic Profile in Mice

Pharmacokinetic parameters were assessed in mice following a single oral administration of this compound.[9]

| Dose (mg/kg, p.o.) | Tₘₐₓ (h)[9] | Cₘₐₓ (ng/mL)[9] | AUCₗₐₛₜ (ng·h/mL)[9] | T₁/₂ (h)[9] |

| 40 | 1.3 | 352 | 2050 | 3.2 |

| 80 | 1.3 | 803 | 4750 | 3.1 |

Experimental Protocols

In Vivo Xenograft Efficacy Studies

-

Animal Models: Female BALB/c nude mice are typically used.[1]

-

Cell Implantation: Human cancer cell lines (e.g., HEC-6, MFE-319) are cultured and subcutaneously injected into the flank of the mice.[1]

-

Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.[1]

-

Drug Administration: this compound is formulated in a vehicle such as 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in 0.1 N HCl and administered orally (p.o.) once daily at specified doses (e.g., 30, 40, 60, 80, 90 mg/kg).[1][9]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.[1]

-

Endpoint: The study typically concludes after a set period (e.g., 14-28 days) or when tumors in the control group reach a specific size. Efficacy is evaluated by comparing the tumor growth in treated groups to the vehicle control.[1]

In Vivo Pharmacodynamic Biomarker Analysis

-

Study Design: Mice bearing established tumors (e.g., MFE-319) are administered a single oral dose of this compound or vehicle.[9]

-

Sample Collection: At specific time points post-administration (e.g., 24 hours), mice are euthanized, and tumor tissues are harvested.[9]

-

Protein Extraction: Tumors are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Immunoblotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of RSK, AKT, and S6K substrates.[1] Key pharmacodynamic biomarkers include:

-

Analysis: The levels of these phosphorylated proteins in tumors from this compound-treated mice are compared to those from the vehicle-treated control group to confirm target engagement and pathway inhibition.[9]

Clinical Context

A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with advanced or metastatic solid tumors.[10][11] The study was ultimately terminated due to the safety profile and a lack of encouraging antitumor activity.[10]

Conclusion

This compound is a potent, orally active inhibitor of RSK, AKT, and S6K that demonstrates significant single-agent antitumor activity in preclinical in vivo models. Its mechanism of simultaneously targeting both the PI3K and MAPK pathways is confirmed by pharmacodynamic biomarker studies. The comprehensive data package, including in vitro potency, in vivo efficacy, and pharmacokinetic profiles, provides a strong rationale for its mechanism of action, although clinical development has been halted. This guide serves as a technical resource for understanding the preclinical in vivo pharmacodynamics of this novel kinase inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel RSK, AKT, and S6K Inhibitor, Exhibits Antitumor Effects in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TACC3 inhibitor demonstrates improved potency and activity in U87 xenograft model | BioWorld [bioworld.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinConnect | A Study of this compound in Participants With Advanced or [clinconnect.io]

- 11. hra.nhs.uk [hra.nhs.uk]

TAS0612: A Technical Whitepaper on its Dual Mechanism of Inducing Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS0612 is a potent, orally bioavailable small molecule inhibitor with a unique triple-target profile against Ribosomal S6 Kinase (RSK), Protein Kinase B (AKT), and p70S6 Kinase (S6K).[1][2] By concurrently blocking these key nodes in two major oncogenic signaling pathways—the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR cascades—this compound demonstrates significant antitumor activity.[3][4] This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its therapeutic effects: the induction of programmed cell death (apoptosis) and the halting of cellular proliferation through cell cycle arrest. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Triple Kinase Inhibition

This compound's primary mechanism of action is the inhibition of three critical serine/threonine kinases: RSK, AKT, and S6K.[1] These kinases are crucial downstream effectors of the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are frequently dysregulated in a wide array of human cancers.[3][4] The simultaneous inhibition of these three targets by a single agent is a novel therapeutic strategy designed to overcome resistance mechanisms that can arise from pathway crosstalk and feedback loops when targeting a single pathway node.[1]

Signaling Pathways Targeted by this compound

This compound's triple inhibitory action effectively shuts down two major cell survival and proliferation signaling cascades. The inhibition of AKT and S6K disrupts the PI3K/AKT/mTOR pathway, while the inhibition of RSK (a downstream effector of ERK) impacts the RAS/RAF/MEK/ERK pathway.[3] A key downstream consequence of this dual pathway blockade is the prevention of the phosphorylation and activation of the Y-box binding protein 1 (YB-1), a transcription factor implicated in tumor growth, metastasis, and drug resistance.[3]

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in a variety of cancer cell lines.[2] This programmed cell death is a critical mechanism for the elimination of malignant cells. The induction of apoptosis by this compound is a direct consequence of the inhibition of the pro-survival signals mediated by RSK, AKT, and S6K.

Quantitative Analysis of Apoptosis

While specific tabular data on the percentage of apoptotic cells is not consistently available across publications, western blot analyses have qualitatively demonstrated a concentration-dependent increase in the levels of cleaved PARP and cleaved caspase-3, which are hallmark indicators of apoptosis, in cells treated with this compound.[1]

| Cell Line | Treatment Condition | Apoptotic Effect | Data Source |

| Various B-cell lymphoma lines | This compound (IC80 concentrations) | Induction of apoptosis confirmed by Annexin V/PI staining | [2] |

| Human Myeloma-derived cell lines | This compound | Exerted anti-proliferative effect via induction of apoptosis | [5] |

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest has been observed to be cell-line dependent, with arrests occurring in either the G1 or G2/M phase of the cell cycle.[2]

Quantitative Analysis of Cell Cycle Distribution

Treatment with this compound alters the distribution of cells throughout the cell cycle, leading to an accumulation of cells in either the G1 or G2/M phase.

| Cell Line | Treatment Condition (this compound) | Predominant Cell Cycle Arrest Phase | Reference |

| KPUM-UH1 | 0.25-5.0 μM, 48h | G1 phase | [2] |

| Daudi | 0.25-5.0 μM, 48h | G2/M phase | [2] |

| HBL1 | 0.25-5.0 μM, 48h | G2/M phase | [2] |

| FL18 | 0.25-5.0 μM, 48h | G2/M phase | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the apoptotic and cell cycle arrest effects of this compound.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their phase in the cell cycle.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis Markers

This technique is used to detect the presence and relative abundance of key proteins involved in the apoptotic cascade.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved PARP and cleaved caspase-3.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

This compound represents a promising therapeutic agent that exerts its antitumor effects through the dual mechanisms of inducing apoptosis and cell cycle arrest. Its unique ability to inhibit RSK, AKT, and S6K simultaneously provides a robust blockade of key cancer cell survival and proliferation pathways. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of this compound and other multi-targeted kinase inhibitors in preclinical and clinical settings. Further quantitative analysis of its apoptotic and cell cycle effects across a broader range of cancer models will be crucial in elucidating its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triple targeting of RSK, AKT, and S6K as pivotal downstream effectors of PDPK1 by this compound in B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. researchgate.net [researchgate.net]

TAS0612 for B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS0612, a novel kinase inhibitor, for the treatment of B-cell lymphoma. It details the core mechanism of action, summarizes preclinical data, outlines experimental methodologies, and presents the current clinical development status.

Executive Summary

This compound is an orally bioavailable small molecule that acts as a triple inhibitor of p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 ribosomal S6 kinase (S6K).[1][2] These kinases are critical nodes in the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are frequently dysregulated in B-cell malignancies and are associated with cell proliferation, survival, and drug resistance.[1][2][3] Preclinical studies have demonstrated the potent and broad-spectrum anti-tumor activity of this compound in various B-cell lymphoma subtypes, suggesting its potential as a novel therapeutic agent.[4][5] A Phase 1 clinical trial is currently evaluating this compound in patients with advanced solid tumors.[6][7]

Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously blocking the kinase activity of RSK, AKT, and S6K.[2] These kinases are downstream effectors of 3-phosphoinositide-dependent protein kinase 1 (PDPK1), a master regulator of cell signaling.[4][8] The simultaneous inhibition of these three targets by this compound leads to a comprehensive blockade of two major oncogenic signaling cascades:

-

PI3K/AKT/mTOR Pathway: Inhibition of AKT and its downstream effector S6K disrupts signals that promote protein synthesis, cell growth, and survival.[2]

-

RAS/MAPK Pathway: Inhibition of RSK, a downstream effector of ERK, interferes with the regulation of transcription factors and other substrates involved in cell proliferation and survival.[2]

This multi-targeted approach may overcome the limitations of single-agent inhibitors, which can be circumvented by feedback loops and pathway crosstalk.[1][3] At the molecular level, this compound treatment has been shown to induce cell cycle arrest (at G1 or G2/M phases), promote apoptosis, and upregulate the expression of the tumor suppressor protein TP53INP1 in B-cell lymphoma cells.[4][6]

Caption: this compound inhibits AKT, RSK, and S6K, leading to apoptosis and cell cycle arrest.

Quantitative Data Summary

In Vitro Kinase Inhibition

This compound demonstrates potent enzymatic inhibition against its target kinases.

| Target Kinase | IC50 (nmol/L) |

| RSK2 | 0.16 ± 0.01[1] |

| p70S6K1 | 1.65 ± 0.10[1] |

| Overall Range (9 isoforms of RSK, AKT, S6K) | 0.16 - 1.65[1] |

In Vitro Anti-proliferative Activity in B-cell Lymphoma Cell Lines

This compound effectively inhibits the growth of various B-cell lymphoma cell lines.

| B-cell Lymphoma Subtype | Cell Lines | IC50 / IC80 (µM) | Duration |

| Diffuse Large B-cell Lymphoma (DLBCL) | KPUM-UH1, HBL1 | IC50: 0.41 - 6.73[6] | 48 hours[6] |

| Burkitt Lymphoma | Daudi | IC50: 0.41 - 6.73[6] | 48 hours[6] |

| Follicular Lymphoma | FL18 | IC50: 0.41 - 6.73[6] | 48 hours[6] |

| Various BCL Subtypes | 8 cell lines | IC80: 1.18 - 8.46[4] | Not Specified |

Ex Vivo Anti-proliferative Activity in Patient-Derived Cells

This compound has shown efficacy in primary cells from patients with various B-cell lymphomas.

| Disease Subtypes | Number of Patients | Treatment | Outcome |

| DLBCL, FL, MCL, and others | 25 | 2.5 µM and 5.0 µM this compound for 72 hours | Antiproliferative effect observed in all samples[4][5] |

Experimental Protocols

In Vitro Cell-Based Assays

A generalized workflow for assessing the in vitro efficacy of this compound is depicted below.

Caption: Standard experimental workflow for the in vitro characterization of this compound.

4.1.1 Cell Culture: B-cell lymphoma cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

4.1.2 Cell Proliferation Assay: Cells are seeded in 96-well plates and treated with this compound for 48-72 hours. Cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo). Dose-response curves are generated to calculate IC50 values.[6]

4.1.3 Apoptosis and Cell Cycle Analysis: Cells are treated with this compound for 24-48 hours. For apoptosis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed via flow cytometry.[6] For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[4][6]

4.1.4 Immunoblotting: Cells are treated with this compound for 2-4 hours. Cell lysates are collected, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against total and phosphorylated forms of AKT, RSK, S6K, and their downstream substrates to confirm target engagement.[1]

In Vivo Tumor Xenograft Models

4.2.1 Study Design: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with B-cell lymphoma cells. Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally, once daily, for a defined period (e.g., 14-21 days).[6]

4.2.2 Endpoints: Tumor volume and mouse body weight are measured 2-3 times per week. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunoblotting) to assess target inhibition in vivo.

Clinical Status